

# An In-depth Technical Guide to Dimethyl 5-nitroisophthalate (CAS 13290-96-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl 5-nitroisophthalate*

Cat. No.: *B082987*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl 5-nitroisophthalate**, a key intermediate in organic synthesis, with a particular focus on its role in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, including its crucial function as a precursor to iodinated X-ray contrast agents.

## Core Chemical and Physical Properties

**Dimethyl 5-nitroisophthalate**, also known as Dimethyl 5-nitrobenzene-1,3-dicarboxylate, is a light yellow crystalline powder.<sup>[1][2]</sup> Its chemical structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules.<sup>[1]</sup> It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and toluene.<sup>[3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **Dimethyl 5-nitroisophthalate**.

Property	Value	Source(s)
CAS Number	13290-96-5	<a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>6</sub>	<a href="#">[3]</a>
Molecular Weight	239.18 g/mol	<a href="#">[3]</a>
Melting Point	121-125 °C	<a href="#">[3]</a>
Boiling Point	~381.83-476.2 °C at 760 mmHg	<a href="#">[3]</a>
Density	~1.4 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	~164.8 °C	<a href="#">[4]</a>
Vapor Pressure	7.12E-10 mmHg at 25°C	<a href="#">[3]</a>
Purity	≥98.0% (by HPLC)	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Dimethyl 5-nitroisophthalate**.

Spectrum Type	Key Features/Notes	Source(s)
<sup>1</sup> H NMR	Spectra available for review.	<a href="#">[5]</a>
IR	Spectra available for review.	<a href="#">[5]</a> <a href="#">[6]</a>
Mass Spectrometry	Electron ionization mass spectra are available.	<a href="#">[5]</a>

## Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on **Dimethyl 5-nitroisophthalate**, providing detailed structural information.

Parameter	Value	Source(s)
Crystal System	Triclinic	<a href="#">[7]</a>
Space Group	P-1	<a href="#">[7]</a>
Unit Cell Dimensions	$a = 4.0130(8) \text{ \AA}$ , $b = 10.660(2) \text{ \AA}$ , $c = 12.643(3) \text{ \AA}$	<a href="#">[7]</a>
	$\alpha = 106.11(3)^\circ$ , $\beta = 93.74(3)^\circ$ , $\gamma = 91.46(3)^\circ$	<a href="#">[7]</a>
Volume	$517.97(18) \text{ \AA}^3$	<a href="#">[7]</a>
Z	2	<a href="#">[7]</a>

## Synthesis of Dimethyl 5-nitroisophthalate

The primary method for synthesizing **Dimethyl 5-nitroisophthalate** is through the esterification of 5-nitroisophthalic acid.[\[8\]](#)[\[9\]](#) An alternative route involves the nitration of dimethyl isophthalate.[\[10\]](#)

## Experimental Protocol: Esterification of 5-Nitroisophthalic Acid

This protocol details a common laboratory-scale synthesis of **Dimethyl 5-nitroisophthalate**.

### Materials:

- 5-nitroisophthalic acid
- Methanol (CH<sub>3</sub>OH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Deionized water

### Equipment:

- 100 mL three-necked round-bottomed flask
- Condenser
- Electric stirrer
- Thermometer
- Heating mantle
- Filtration apparatus
- Thin Layer Chromatography (TLC) plate

Procedure:

- Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the 100 mL three-necked round-bottomed flask.[8]
- Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes, or until the solid has completely dissolved, resulting in a clear, colorless solution.[8]
- Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[8]
- Heat the mixture to reflux. A white solid should begin to precipitate after about 3 hours.[8]
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[8]
- Once the reaction is complete, cool the flask to room temperature to allow for crystallization. [8]
- Collect the solid product by filtration.[8]
- Wash the filter cake with a small amount of deionized water.[8]
- Dry the product to obtain **Dimethyl 5-nitroisophthalate**. The reported yield for this method is 98%. [8]

Purification: For applications requiring very high purity, such as in the pharmaceutical industry, recrystallization may be necessary. The crude product can be dissolved in hot 95% ethanol and allowed to cool, affording colorless needle-like crystals.[\[7\]](#)

## Applications in Drug Development

The most significant application of **Dimethyl 5-nitroisophthalate** is as a key starting material in the synthesis of non-ionic X-ray contrast media.[\[7\]](#)[\[11\]](#)[\[12\]](#) These agents are critical for various medical imaging techniques.[\[3\]](#)

## Synthesis of Iodinated X-ray Contrast Agent Intermediates

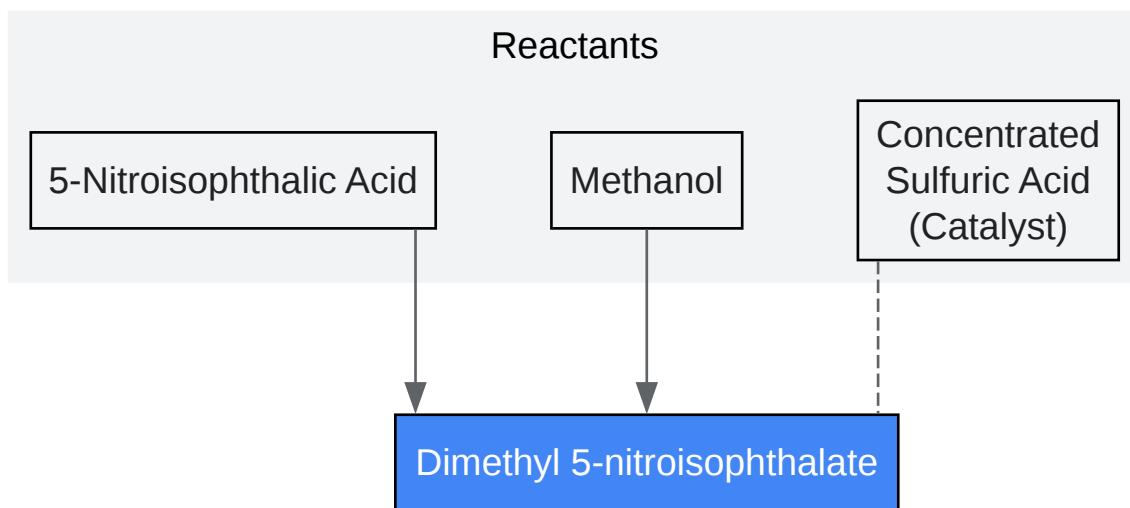
**Dimethyl 5-nitroisophthalate** is a precursor to 5-aminoisophthalic acid derivatives, which are central to the structure of contrast agents like Iopamidol and Iohexol.[\[11\]](#)[\[12\]](#) The synthetic pathway generally involves two key transformations: the reduction of the nitro group to an amine and the amidation of the methyl ester groups.

Step 1: Reduction to Dimethyl 5-aminoisophthalate The nitro group of **Dimethyl 5-nitroisophthalate** is reduced to a primary amine to form Dimethyl 5-aminoisophthalate. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[\[13\]](#)

Step 2: Amidation The dimethyl ester groups are then reacted with an appropriate amino alcohol. For example, in the synthesis of an Iohexol intermediate, **Dimethyl 5-nitroisophthalate** is reacted with 3-amino-1,2-propanediol.[\[14\]](#) This is followed by the reduction of the nitro group. The resulting diamine is a core scaffold for further functionalization, including iodination, to produce the final contrast agent.

## Visualizations

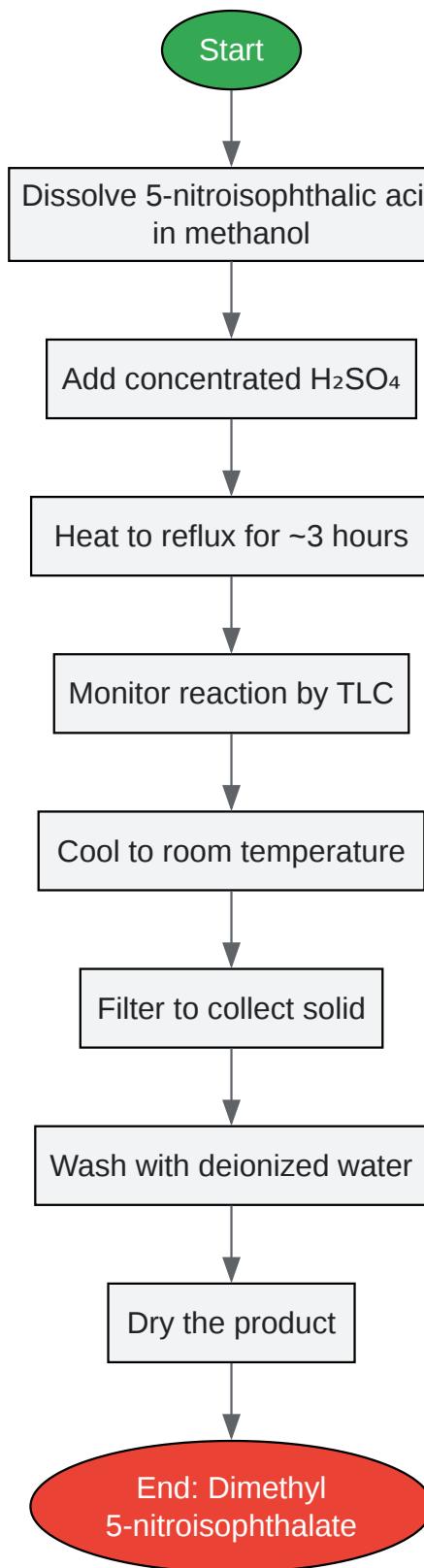
### Synthesis of Dimethyl 5-nitroisophthalate



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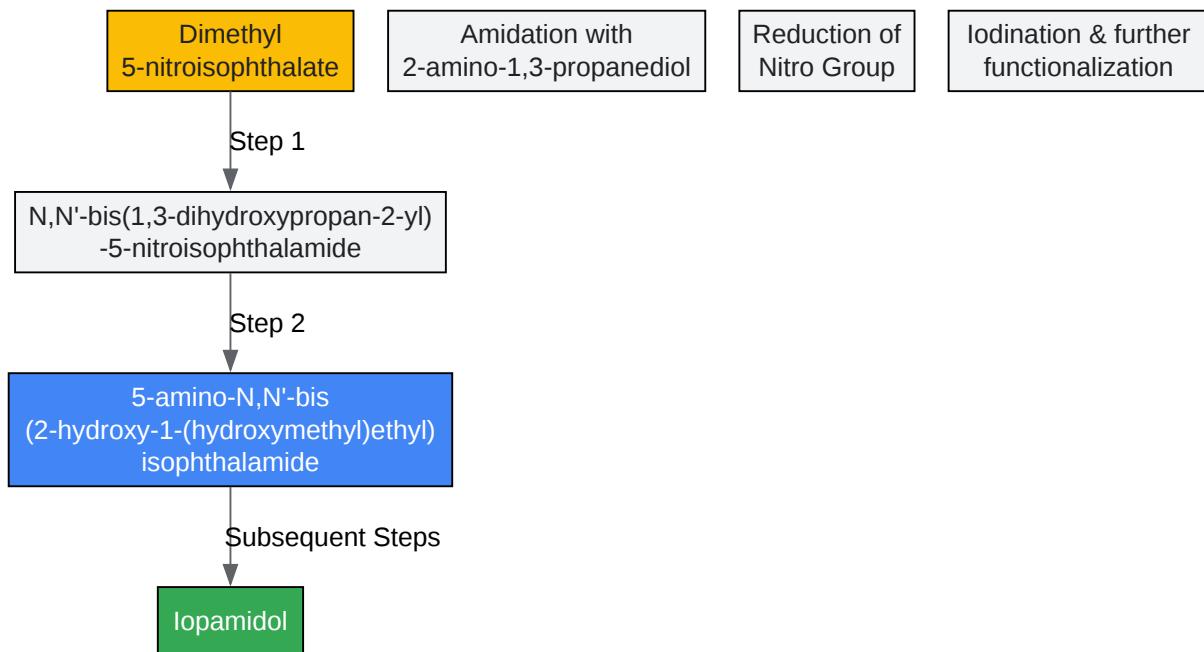
Caption: Fischer esterification of 5-nitroisophthalic acid.

## Experimental Workflow for Synthesis

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Caption: Workflow for the synthesis of **Dimethyl 5-nitroisophthalate**.

## Pathway to a Key Iopamidol Intermediate



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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